molecular formula C22H27N5O2 B2995110 2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1171610-84-6

2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B2995110
M. Wt: 393.491
InChI Key: RLZVSENKLKYCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide, also known as MI-219, is a small molecule inhibitor that has been widely studied for its potential in cancer therapy.

Scientific Research Applications

Anticonvulsant Agents

The synthesis and characterization of benzothiazole derivatives, including those with morpholino and imidazolyl groups, have shown promising anticonvulsant activity. These studies indicate the potential for developing new anticonvulsant drugs by exploring the structure-activity relationship of such compounds (Amir et al., 2011).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. The electrochemical, thermodynamic, and quantum chemical analyses suggest these compounds, including morpholino derivatives, offer significant protection against corrosion, highlighting their potential industrial applications (Yadav et al., 2016).

Antimycotic Properties

Research into derivatives of 1-phenethylimidazole, including those with morpholino groups, has shown activity against dermatophytes, yeast cells (Candida albicans), and gram-positive bacteria, suggesting their potential in developing new antimycotic treatments (Godefroi et al., 1969).

Anti-Cancer Agents

The preparation and applications of oxazino[4,3-a]pyrroloimidazo[5,4-f]benzimidazole(imino)quinone, targeting the enzyme NAD(P)H: quinone oxidoreductase in solid tumors, demonstrate the chemical's potential as a precursor for anti-cancer agents. This study emphasizes the importance of molecular structure modification to enhance therapeutic efficacy (Shareef & Shareef, 2021).

Synthesis Techniques

Novel synthesis methodologies involving morpholine for aminomethylation of imidazoheterocycles highlight the versatility and potential of morpholine derivatives in chemical synthesis, offering new pathways for the development of pharmaceuticals and other organic compounds (Mondal et al., 2017).

properties

IUPAC Name

N-(4-methylphenyl)-2-[2-(2-morpholin-4-ylethylamino)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-17-6-8-18(9-7-17)24-21(28)16-27-20-5-3-2-4-19(20)25-22(27)23-10-11-26-12-14-29-15-13-26/h2-9H,10-16H2,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZVSENKLKYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide

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